Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as pyridine to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Substitution Reactions: Products include thiophene derivatives with various functional groups replacing the chloro group.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: The primary alcohol corresponding to the carboxylate ester is formed.
Scientific Research Applications
Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-chloro-4-methylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLZEASKJWEKDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395599 |
Source
|
Record name | Methyl 3-chloro-4-(methanesulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-76-0 |
Source
|
Record name | Methyl 3-chloro-4-(methanesulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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